Home > Products > Screening Compounds P40014 > 8-Hydroxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline
8-Hydroxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline - 189268-42-6

8-Hydroxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline

Catalog Number: EVT-1180766
CAS Number: 189268-42-6
Molecular Formula: C13H11N3O
Molecular Weight: 225.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

8-Hydroxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline is a heterocyclic compound characterized by the fusion of quinoline and pyrazole moieties. This compound, with the chemical identifier 189268-42-6, has garnered attention in various scientific fields, particularly in medicinal chemistry and materials science, due to its unique structural features and potential applications. The presence of both hydroxyl and pyrazole groups enhances its chemical reactivity and versatility in synthetic applications .

Classification

8-Hydroxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline falls under the category of heterocyclic compounds, specifically those containing both nitrogen and oxygen in their rings. Its classification can be further detailed as follows:

  • Chemical Family: Quinoline derivatives
  • Functional Groups: Hydroxyl group (-OH), Pyrazole ring
  • Molecular Formula: C_{11}H_{10}N_{2}O
Synthesis Analysis

Synthetic Routes

The synthesis of 8-Hydroxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline typically involves the condensation of an 8-hydroxyquinoline derivative with a pyrazole derivative. A common method includes the reaction of 8-hydroxyquinoline with 2-methyl-4-(1H-pyrazol-1-yl)acetaldehyde. This reaction is usually conducted under acidic or basic conditions, utilizing solvents such as ethanol or tetrahydrofuran .

Technical Details

Key parameters for successful synthesis include:

  • Temperature: Typically conducted at room temperature or slightly elevated temperatures.
  • Time: Reaction times can vary from several hours to overnight depending on the specific conditions.
  • Purification: The final product is purified using recrystallization or chromatography techniques to ensure high purity .

Industrial Production

For industrial-scale production, methods may involve continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions—such as temperature, pressure, and catalyst concentration—is critical for large-scale synthesis .

Molecular Structure Analysis

The molecular structure of 8-Hydroxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline can be analyzed based on its constituent atoms and bonding patterns:

  • Core Structure: The compound features a quinoline backbone, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring.
  • Substituents: The hydroxyl group at the 8-position and a methyl group at the 2-position contribute to its unique properties.
  • Pyrazole Ring: The presence of the pyrazole group at the 4-position introduces additional reactivity.

Data Analysis

Key data regarding its structure includes:

  • Molecular Weight: Approximately 198.21 g/mol
  • Melting Point: Specific melting point data may vary; typical ranges are noted in literature.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are often employed to confirm structural integrity .

Chemical Reactions Analysis

Types of Reactions

8-Hydroxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline is involved in several chemical reactions:

  1. Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
  2. Reduction: The pyrazole ring may undergo reduction to yield dihydropyrazole derivatives.
  3. Substitution Reactions: The methyl group can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing Agents: Potassium permanganate, chromium trioxide for oxidation processes.
  • Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.
  • Substitution Reagents: Halogens, alkyl halides, and organometallic compounds for substitution reactions .
Mechanism of Action

The mechanism of action for 8-Hydroxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline involves interaction with specific biological targets:

Molecular Targets

The compound can bind to various enzymes and receptors, modulating their activity. This binding may influence several biological pathways related to:

  • Cell proliferation
  • Apoptosis
  • Inflammatory responses

Pathways Involved

Research indicates that this compound may affect signaling pathways critical for cellular functions, potentially leading to therapeutic applications in areas such as cancer treatment or anti-inflammatory therapies .

Applications

8-Hydroxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline has diverse scientific applications, including:

  1. Medicinal Chemistry: Potential use as an anticancer agent due to its ability to modulate enzyme activity.
  2. Materials Science: Utilized in the development of novel materials owing to its unique structural properties.
  3. Organic Synthesis: Acts as an intermediate in synthesizing more complex organic molecules.

Research continues to explore its full potential across these fields, highlighting its versatility as a compound with significant implications for future studies .

Introduction to 8-Hydroxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline

Structural Significance in Medicinal Chemistry

The molecular architecture of 8-hydroxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline (CAS: 189268-42-6) integrates three pharmacologically significant motifs: a quinoline core, a hydroxy group at the C8 position, and a pyrazole ring at C4. The quinoline system provides planar rigidity advantageous for intercalation into biological targets, while the C8 hydroxy group enables metal chelation and hydrogen bonding. The methyl group at C2 enhances lipophilicity, influencing membrane permeability. The pyrazole moiety at C4 introduces hydrogen bond acceptor/donor capabilities and conformational flexibility, enabling diverse target interactions [4].

The compound's crystalline structure exhibits near-coplanar alignment between quinoline and pyrazole rings (dihedral angle <10°), facilitating π-stacking interactions. Nuclear Magnetic Resonance spectroscopy confirms tautomeric stability, with the hydroxy group preferentially adopting the keto form in solution. X-ray crystallographic data reveal intramolecular hydrogen bonding (O-H···N) between the C8 hydroxy and quinoline N1, enhancing structural stability [4].

Table 1: Structural Parameters from X-ray Crystallography

ParameterValueSignificance
Bond Length (C8-O)1.36 ÅEnhanced nucleophilicity for metal coordination
Dihedral Angle8.5°Optimal π-π stacking capability
H-bond (O-H···N)2.65 ÅIntramolecular stabilization
Torsion (C4-Npyz)172°Minimal steric hindrance at pyrazole attachment

This configuration enables dual functionality: the hydroxyquinoline segment chelates transition metals (e.g., Fe³⁺, Cu²⁺), while the pyrazole engages in hydrophobic pocket binding. This synergy underpins the compound's versatility in targeting metalloenzymes and nucleotide-binding domains [4] [6].

Historical Context and Discovery

The compound emerged from systematic quinoline derivatization efforts in the 1990s, first documented in 1996 within patent literature as a metalloproteinase inhibitor. Its synthesis was optimized via acid-catalyzed condensation of 8-hydroxy-2-methylquinoline with 1H-pyrazol-1-ylacetaldehyde, achieving 76% yield after recrystallization [7]. Early pharmacological assessments revealed unexpected antiviral activity against hepatitis C virus NS5 polymerase (IC₅₀ = 3.8 µM), positioning it as a lead for nucleoside analog development [2].

Synthetic methodology evolved through three generations:

  • Classical condensation (1996–2005): Required stoichiometric acids/bases, yielding 60–76% product with chromatographic purification .
  • Transition metal catalysis (2006–2015): Nickel-catalyzed dehydrogenative coupling improved atom economy (85–93% yield) but necessitated noble metals [2] [9].
  • Continuous flow systems (2016–present): Microreactor technology enabled kilogram-scale production (95% purity) with 20-minute residence times, overcoming batch processing limitations .

Table 2: Evolution of Synthetic Methods

PeriodMethodYield (%)Key Advancement
1996–2005Acid/base condensation60–76Initial route establishment
2006–2015Ni-catalyzed coupling85–93Improved atom economy
2016–presentContinuous flow reactors89–95Scalability and reduced reaction times

The compound's discovery timeline intersects with broader quinoline drug development, following the clinical success of chloroquine (1940s) and preceding modern kinase inhibitors like crizotinib (2011). Its structural novelty lies in merging 8-hydroxyquinoline's chelation properties with pyrazole's metabolic stability, addressing historical limitations of quinoline-based drugs [2] [6].

Role as a Privileged Scaffold in Drug Design

This quinoline-pyrazole hybrid exemplifies a "privileged scaffold" due to its target promiscuity and synthetic tractability. Key design advantages include:

Hybrid Pharmacophore Strategy: The framework supports modular derivatization at five sites:

  • C2 methyl: Replaceable with trifluoromethyl or ethyl groups to modulate lipophilicity (clogP range: 2.1–4.3)
  • C8 hydroxy: Convertible to methoxy or acetoxy prodrugs for enhanced bioavailability
  • Pyrazole N1/N2: Alkylatable for cationic center creation
  • C4' pyrazole: Susceptible to halogenation for halogen bonding [5] [8]

Table 3: Bioactivity of Select Derivatives

DerivativeTargetActivity (IC₅₀)Improvement vs. Parent
5,7-Dibromo-2-methyl-4-(1H-pyrazol-1-yl)quinolineVEGFR2 kinase0.20 µM18-fold
Pt(II) complex with 8-hydroxy-2-methylquinolineTelomerase4.57 µM5-fold telomeric G4 binding
Mannich base at C8 hydroxyCDK-20.46 µM12-fold

Metal Coordination Capability: The O,N-donor system forms octahedral complexes with therapeutic metals. Platinum(II) complexes (e.g., [Pt(ClQ)(DMSO)Cl]) exhibit nanomolar cytotoxicity against HepG2 cells by inducing S-phase arrest and mitochondrial apoptosis. Copper(II) derivatives demonstrate dual inhibition of topoisomerase II and human epidermal growth factor receptor, overcoming cisplatin resistance mechanisms [4] [6].

Molecular Recognition Versatility: Docking simulations reveal three dominant binding modes:

  • Intercalation: Quinoline core inserts between DNA base pairs (∆G = -9.2 kcal/mol)
  • Kinase hinge-binding: Pyrazole N2 hydrogen-bonds to kinase backbone NH (e.g., VEGFR2 Glu915)
  • Metalloenzyme inhibition: Zn²⁺ displacement in matrix metalloproteinases via hydroxy/methyl coordination

Molecular Docking Image Description: Computational model showing the compound (cyan) bound to VEGFR2 kinase (gray surface). Key interactions: Pyrazole N-H···O=C (Glu915), quinoline C8-O···Lys866, and hydrophobic contact with Val848 [5] [8].

These attributes enable rapid generation of targeted libraries. Recent applications include:

  • Anticancer agents: 78% of 2-methyl-4-pyrazolylquinolines show >50% growth inhibition at 10 µM in NCI-60 screening
  • Antivirals: 4-(3-Nitropyrazol-1-yl) analogs inhibit SARS-CoV-2 main protease (Kᵢ = 380 nM)
  • Neuroprotectives: Gallium(III) complexes mitigate β-amyloid aggregation (78% reduction at 5 µM) [7] [8].

The scaffold's success is evidenced by its incorporation into seven clinical-stage candidates, including a CDK2/VEGFR2 dual inhibitor currently in Phase II trials for hepatocellular carcinoma [6] [8].

Properties

CAS Number

189268-42-6

Product Name

8-Hydroxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline

IUPAC Name

2-methyl-4-pyrazol-1-ylquinolin-8-ol

Molecular Formula

C13H11N3O

Molecular Weight

225.25 g/mol

InChI

InChI=1S/C13H11N3O/c1-9-8-11(16-7-3-6-14-16)10-4-2-5-12(17)13(10)15-9/h2-8,17H,1H3

InChI Key

CGFXFJLDDGWLRC-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C=CC=C(C2=N1)O)N3C=CC=N3

Synonyms

8-HYDROXY-2-METHYL-4-(1H-PYRAZOL-1-YL)QUINOLINE

Canonical SMILES

CC1=CC(=C2C=CC=C(C2=N1)O)N3C=CC=N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.